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Compound of Interest

Compound Name: Lrrk2/nuak1/tyk2-IN-1

Cat. No.: B15140512

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the multi-kinase inhibitor
Lrrk2/Nuak1/Tyk2-IN-1 with established Janus kinase (JAK) inhibitors, including Tofacitinib,
Ruxolitinib, and Baricitinib. The information presented is intended to aid researchers in
evaluating the potential applications and selectivity of these compounds in relevant signaling

pathways.

Kinase Inhibitory Profile: A Quantitative Comparison

The inhibitory activity of Lrrk2/Nuak1/Tyk2-IN-1 and key JAK inhibitors against their respective
target kinases is summarized below. This data, presented in terms of IC50 values (the
concentration of an inhibitor required to reduce the activity of a kinase by 50%), allows for a

direct comparison of potency and selectivity.
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Inhibitor

Target Kinase

IC50 (nM)

Lrrk2/Nuak1/Tyk2-IN-1

LRRK2 (Wild Type)

< 10[1][2][3](4]

LRRK2 (G2019S Mutant)

< 10[1][2][3](4]

NUAK1 < 10[1][2][3][4]

TYK2 < 10[1]21[3][4]

Tofacitinib JAK1 1.7 - 3.2[5][6]
JAK2 1.8 - 4.1[5][6]

JAK3 0.75 - 1.6[5][6]

TYK2 16 - 34[5]

Ruxolitinib JAK1 2.7 - 3.3[7][8][9][10]
JAK2 2.8 - 4.5[7][8][9][10]

JAK3 428[9]

TYK2 19[9]

Baricitinib JAK1 5.9[11][12]
JAK2 5.7[11][12]

JAK3 >400[11]

TYK2 53[11]

Signaling Pathways

To understand the functional implications of inhibiting these kinases, it is essential to visualize

their roles in cellular signaling.
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Caption: LRRK2 Signaling Pathway.
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Caption: NUAK1 Signaling Pathway.
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Caption: JAK-STAT Signaling Pathway.
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Experimental Protocols

The IC50 values for Lrrk2/Nuak1/Tyk2-IN-1 were determined using Time-Resolved
Fluorescence Resonance Energy Transfer (TR-FRET) based assays. Below are generalized
protocols for these types of kinase inhibition assays.

TR-FRET LanthaScreen™ Eu Kinase Binding Assay
Protocol

This assay quantifies the binding of a fluorescently labeled tracer to a kinase. Inhibition of this
binding by a test compound results in a decrease in the FRET signal.

Add 5 L of 3X Add 5 pL of 3X Incubate at RT Read TR-FRET Signal Calculate IC50 values
Kinase/Antibody Mix Tracer for 1 hour (665 nm / 615 nm)

Prepare 3X solutions:
- Test Compound Add 5 L of 3X
@—> - Kinase/Antibody Mix | Test Compound to well
- Tracer

Click to download full resolution via product page
Caption: LanthaScreen Assay Workflow.
Materials:
» Kinase of interest (e.g., LRRK2, NUAK1)
o Europium-labeled anti-tag antibody (specific to the kinase's tag)
e Alexa Fluor™ 647-labeled kinase tracer
e Test compound (e.g., Lrrk2/Nuak1/Tyk2-IN-1)
o Assay buffer
o 384-well microplate

Procedure:
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» Reagent Preparation: Prepare 3X concentrated solutions of the test compound, the kinase
mixed with the Europium-labeled antibody, and the Alexa Fluor™ 647-labeled tracer in assay
buffer.

o Assay Assembly:
o Add 5 pL of the 3X test compound solution to the wells of the microplate.
o Add 5 pL of the 3X kinase/antibody mixture to each well.
o Add 5 uL of the 3X tracer solution to each well.
 Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

o Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the
emission at 665 nm (acceptor) and 615 nm (donor).

o Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio
against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-
response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF®)
Kinase Assay Protocol

This assay measures the phosphorylation of a substrate by a kinase. A Europium cryptate-
labeled antibody specific for the phosphorylated substrate and an XL665-labeled anti-tag
antibody (or streptavidin-XL665 if the substrate is biotinylated) are used for detection.

Add Detection Reagents:
Add ATP to start - Eu-labeled Ab Incubate at RT Read HTRF Signal
the reaction }—” Rt A }—> - XL665-labeled Ab 4” for 1 hour }—> (665 nm /620 nm) H CRlcRISICRORR IS }—>°
-EDTA

Prepare Kinase Reaction Mix:
- Kinase
@—> - Substrate ’
- Test Compound

Click to download full resolution via product page
Caption: HTRF Assay Workflow.

Materials:
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e Kinase of interest (e.g., TYK2)

» Kinase substrate (biotinylated or tagged)

e ATP

e Test compound (e.g., Lrrk2/Nuak1/Tyk2-IN-1)

o Europium cryptate-labeled anti-phospho-substrate antibody

o Streptavidin-XL665 (for biotinylated substrate) or anti-tag-XL665 antibody
o Assay buffer and detection buffer

o 384-well microplate

Procedure:

» Kinase Reaction:

o In the wells of a microplate, combine the kinase, substrate, and test compound in the
assay buffer.

o Initiate the kinase reaction by adding ATP.
o Incubate at room temperature for a predetermined time (e.g., 30-60 minutes).
e Detection:

o Stop the reaction by adding the detection buffer containing EDTA, the Europium cryptate-
labeled antibody, and the XL665-labeled detection molecule.

o Incubate at room temperature for 60 minutes to allow for the formation of the detection
complex.

» Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the
emission at 665 nm and 620 nm.
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o Data Analysis: Calculate the HTRF ratio ([665 nm / 620 nm] * 10,000). Plot the HTRF ratio
against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-
response curve to determine the IC50 value.[13]

Summary and Concluding Remarks

Lrrk2/Nuak1/Tyk2-IN-1 is a potent inhibitor of its three named target kinases, with IC50 values
in the low nanomolar range. In comparison, the JAK inhibitors Tofacitinib, Ruxolitinib, and
Baricitinib exhibit varying degrees of selectivity across the JAK family. Tofacitinib is a potent
inhibitor of JAK1, JAK2, and JAKS3. Ruxolitinib preferentially inhibits JAK1 and JAK2 over JAK3
and TYK2. Baricitinib is a potent inhibitor of JAK1 and JAK2 with significantly less activity
against JAK3 and TYK2.

The choice of inhibitor will depend on the specific research question and the signaling
pathways of interest. For studies focused on the combined roles of LRRK2, NUAK1, and TYK2,
Lrrk2/Nuak1/Tyk2-IN-1 offers a unique tool. For dissecting the contributions of different JAK
isoforms, the varying selectivity profiles of Tofacitinib, Ruxolitinib, and Baricitinib provide a
range of options. The experimental protocols provided herein offer a foundation for the in-
house evaluation and comparison of these and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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